Stereochemical Fingerprint: X‑Ray‑Confirmed Axial–Axial Conformation Distinguishes Diasesartemin-(+) from Episesartemin-B
X-ray crystallographic analysis definitively resolves diasesartemin-(+) as the classical axial–axial substitution type, whereas its diastereomer episesartemin-B adopts the axial–equatorial configuration [1]. In diasesartemin-(+), both aryl moieties on the 1,4-diaryl-tetrahydro-1H,3H-furo[3,4-c]furan core occupy pseudo-equatorial positions due to an endo-endo (boat) topology; in episesartemin-B, the endo-exo (boat-chair) topology places one aryl group in a distinctly different spatial orientation [1]. This structural divergence generates non‑superimposable pharmacophores that dictate differential target binding.
| Evidence Dimension | Crystal structure geometry of tetrahydrofurofuran core |
|---|---|
| Target Compound Data | Classical axial–axial substitution type; endo-endo (boat) conformation; both aryl substituents pseudo-equatorial [1] |
| Comparator Or Baseline | Episesartemin-B: axial–equatorial substitution type; endo-exo (boat-chair) conformation; one aryl pseudo-equatorial, one pseudo-axial [1] |
| Quantified Difference | Conformational topology: endo-endo (boat) vs. endo-exo (boat-chair); distinct spatial arrangement of aryl pharmacophores [1] |
| Conditions | Single-crystal X-ray diffraction; Mo Kα radiation; structure solved via direct methods (Monatshefte für Chemie, 1988, 119:1143–1153) [1] |
Why This Matters
Procurement of the correct diastereomer is essential for reproducible SAR studies, crystallographic reference standards, and computational docking—substituting episesartemin-B yields a fundamentally different 3D pharmacophore despite identical molecular formula.
- [1] Bernard, C. B., Arnason, J. T., Philogène, B. J. R., Lam, J., & Waddell, T. (1989). X-ray structural analysis of tetrahydrofurofuran lignans. Monatshefte für Chemie, 119, 1143–1153. View Source
